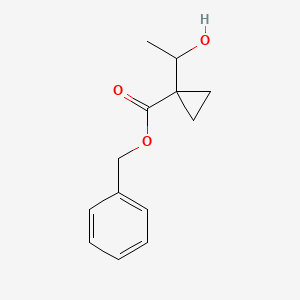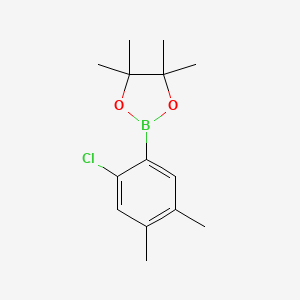
2-(2-Chloro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-Chloro-4,5-dimethylphenyl acetylmethylcarbamate” has a molecular formula of C12H14ClNO3 and an average mass of 255.697 Da . Another related compound, “2-Chloro-4,5-dimethylphenol”, has a molecular formula of C8H9ClO .
Molecular Structure Analysis
The molecular structure of “2-Chloro-4,5-dimethylphenyl acetylmethylcarbamate” can be viewed using Java or Javascript . The same applies to "2-Chloro-4,5-dimethylphenol" .Physical And Chemical Properties Analysis
The compound “1-(2-Chloro-4,5-dimethylphenyl)-2,2-difluoroethanone” has a molecular weight of 218.63 . The compound “2-Chloro-4,5-dimethylphenol” has a molecular weight of 156.609 .Aplicaciones Científicas De Investigación
Catalysis and Synthesis A highly regio- and stereoselective method for the synthesis of various 2-silylallylboronates from allenes and 2-(dimethylphenylsilanyl)-4,4,5,5-tetramethyl[1,3,2]dioxaborolane catalyzed by palladium complexes demonstrates the compound's role in facilitating complex chemical reactions. This process is regioselective with the silyl group adding to the central carbon and the boryl group to the unsubstituted terminal carbon of allene, showing high E stereoselectivity. This methodology can be applied to the synthesis of homoallylic alcohols, illustrating the compound's versatility in organic synthesis (Chang et al., 2005).
Material Science and Polymers Research in material science has utilized compounds similar to 2-(2-Chloro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane for the development of novel materials. For example, polysiloxanes with bisindenyl, bisfluorenyl, and bis(1,2,3,4-tetramethyl)cyclopentadienyl side groups were synthesized for use as supported zirconocene catalysts in the polymerization of ethene. This demonstrates the compound's potential applications in creating advanced polymers with specific properties (Arai et al., 1997).
Photopolymerization In the field of photopolymerization, bimolecular homolytic substitution (SH2) reactions involving multivalent atom-containing amines, such as tetrakis(dimethylamido)silane, have been proposed as new coinitiators. These findings underscore the importance of such compounds in enhancing free radical photopolymerization under air, showcasing their role in advancing polymer chemistry technologies (El-Roz et al., 2010).
Advanced Synthesis Techniques Further research into organosilicon chemistry has explored the reactions of 1,1,3,3-tetramethyl- and 1,3-dimethyl-1,3-diphenyl-1,3-disilacyclobutane with chlorosilanes, facilitated by hexachloroplatinic(IV) acid and other catalysts. These studies highlight the utility of such compounds in generating chlorine-exchange and hydrogen-exchange adducts, contributing to the development of new synthetic methodologies (Devine et al., 1975).
Propiedades
IUPAC Name |
2-(2-chloro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BClO2/c1-9-7-11(12(16)8-10(9)2)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOWGNRHWXGYJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1549858-71-0 |
Source


|
| Record name | 2-(2-chloro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


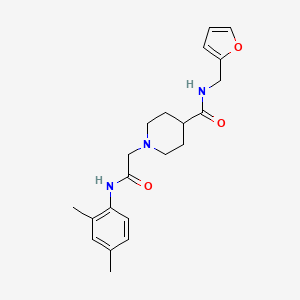
![(1R,5S,6S)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B2980311.png)
![N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2980312.png)
![(2E)-7-chloro-2-[(4-methylanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2980315.png)
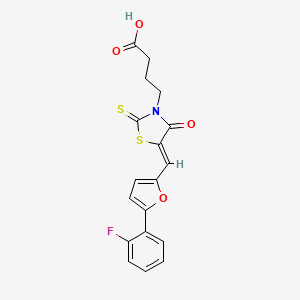
![(E)-3-[5-chloro-2-(dimethylamino)-1-(4-methylphenyl)imidazol-4-yl]-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2980319.png)
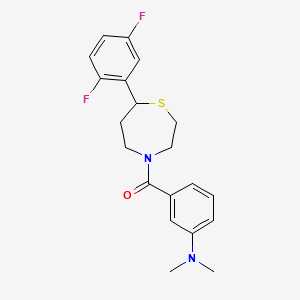
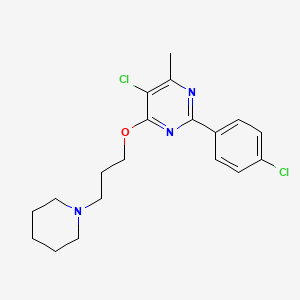
![N-(3,5-difluorophenyl)-2-((4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2980323.png)
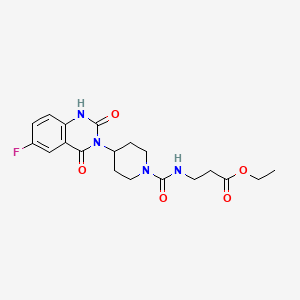

![1,7-dimethyl-8-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2980326.png)
